molecular formula C12H16N2O2 B1491545 Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate CAS No. 2098079-41-3

Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate

Cat. No. B1491545
CAS RN: 2098079-41-3
M. Wt: 220.27 g/mol
InChI Key: MZANRIWGVZUPSA-UHFFFAOYSA-N
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Description

“Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an ethyl ester group attached to the 4-position and a cyclopropylmethyl group attached to the 6-position of the pyrimidine ring. It also has a methyl group attached to the 2-position of the pyrimidine ring.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, followed by the attachment of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The cyclopropylmethyl group would be attached to the 6-position, the ethyl ester group to the 4-position, and the methyl group to the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The ester could undergo hydrolysis, transesterification, or reduction reactions. The pyrimidine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the ester group could make it polar and potentially increase its boiling point compared to a similar-sized hydrocarbon .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activity : The synthesis of pyrimidine derivatives and their evaluation for antimicrobial properties have been explored. For example, a study on the synthesis and antimicrobial evaluation of some pyrimidine glycosides demonstrates the chemical reactivity of pyrimidine carboxylate derivatives towards creating compounds with potential antimicrobial activities (El‐Sayed et al., 2008).

  • Synthetic Methodologies : The development of synthetic methodologies for creating highly functionalized tetrahydropyridines through [4 + 2] annulation reactions showcases the versatility of pyrimidine carboxylate derivatives in organic synthesis (Zhu et al., 2003).

  • Pharmacological Activities : Research into derivatives of pyrimidine for pharmacological applications, such as the synthesis and properties of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives, indicates their potential for analgesic, antiinflammatory, and immunosuppressive activities (Malinka et al., 1989).

  • Nonlinear Optical Properties : A study on the synthesis, structural, spectroscopic characterization, and evaluation of nonlinear optical properties of a novel potential HIV-1 protease inhibitor highlights the application of pyrimidine derivatives in materials science (Pekparlak et al., 2020).

  • Cytotoxic Activity : The synthesis and cytotoxic activity evaluation of novel 5-methyl-4-thiopyrimidine derivatives against various cancer cell lines show the potential therapeutic applications of these compounds (Stolarczyk et al., 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action for this compound .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activities, given the presence of the pyrimidine ring, which is found in many biologically active compounds .

properties

IUPAC Name

ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-16-12(15)11-7-10(6-9-4-5-9)13-8(2)14-11/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZANRIWGVZUPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)CC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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